2-Methyl-1,5-heptadien-4-ol
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Overview
Description
2-Methyl-1,5-heptadien-4-ol is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a heptadiene chain, which includes two double bonds and a methyl group at the second carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-heptadien-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2-methyl-1,5-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position . Another approach is the reduction of 2-methyl-1,5-heptadien-4-one using a reducing agent like sodium borohydride (NaBH4) in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5-heptadien-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-1,5-heptadien-4-one.
Reduction: Saturated alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Methyl-1,5-heptadien-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function . The double bonds in the heptadiene chain can participate in various chemical reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,6-heptadien-3-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 4-Methyl-1,6-heptadien-4-ol
- 2,4,6-Trimethyl-1,6-heptadien-4-ol
Uniqueness
2-Methyl-1,5-heptadien-4-ol is unique due to its specific structure, which includes a hydroxyl group at the fourth carbon position and double bonds at the first and fifth positions. This unique arrangement of functional groups and double bonds gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(5E)-2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3/b5-4+ |
InChI Key |
MDTLRZIDFDKYHS-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(CC(=C)C)O |
Canonical SMILES |
CC=CC(CC(=C)C)O |
Origin of Product |
United States |
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